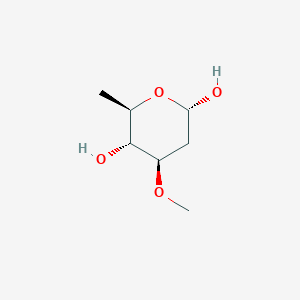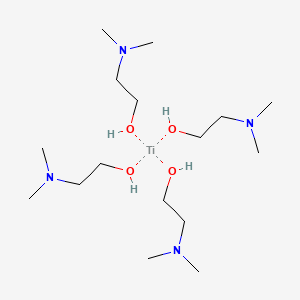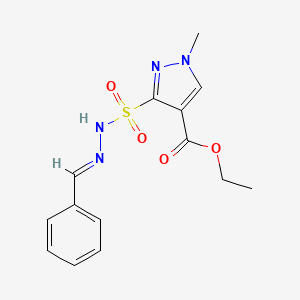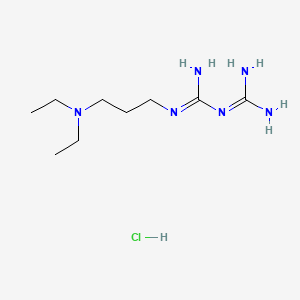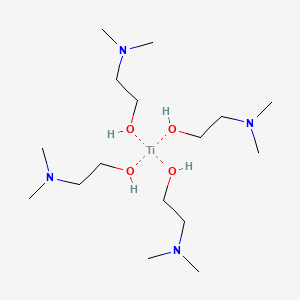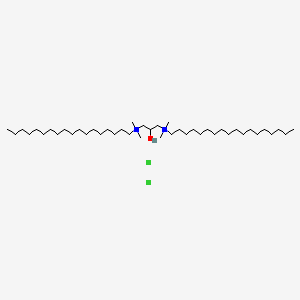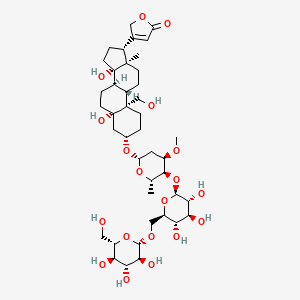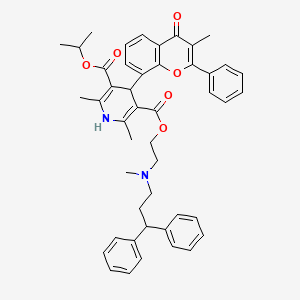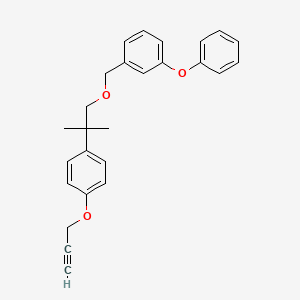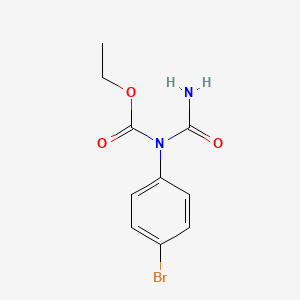
Carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.085 g/mol . This compound is known for its unique structure, which includes a bromophenyl group attached to a carbamic acid ester. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester typically involves the reaction of 4-bromoaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into an alcohol group, using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester involves its interaction with specific molecular targets. The bromophenyl group can engage in various binding interactions with enzymes and proteins, affecting their activity and function. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester can be compared with other similar compounds, such as:
Carbamic acid, (4-chlorophenyl)-, ethyl ester: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and binding properties.
Carbamic acid, (4-nitrophenyl)-, ethyl ester: The presence of a nitro group significantly alters the compound’s electronic properties and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
71235-96-6 |
|---|---|
Molekularformel |
C10H11BrN2O3 |
Molekulargewicht |
287.11 g/mol |
IUPAC-Name |
ethyl N-(4-bromophenyl)-N-carbamoylcarbamate |
InChI |
InChI=1S/C10H11BrN2O3/c1-2-16-10(15)13(9(12)14)8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,14) |
InChI-Schlüssel |
OPCVVGLOBPMWQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(C1=CC=C(C=C1)Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


